molecular formula C14H15NO3 B2483373 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid CAS No. 878424-59-0

2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

Cat. No. B2483373
CAS RN: 878424-59-0
M. Wt: 245.278
InChI Key: KLAMZNJTPDLNDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid often involves innovative strategies to incorporate the cyclopentyl and carboxylic acid functionalities. For instance, cyclopentane-1,3-diones have been utilized as novel isosteres for the carboxylic acid functional group, showcasing their application in the design of potent receptor antagonists due to their similar physical-chemical properties to carboxylic acids (Ballatore et al., 2011). Such methodologies could be applicable in synthesizing the compound of interest by substituting the cyclopentane-1,3-dione unit with the desired cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid framework.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, like spirocyclic oxindoles, has been extensively explored. These studies include the synthesis and evaluation of their inhibitory actions against specific biological targets, providing insight into their stereochemistry and potential biological activity (Kerrigan et al., 2001). Understanding these structures helps in the rational design of analogs with improved efficacy and selectivity.

Chemical Reactions and Properties

The compound and its analogs undergo various chemical reactions, including cycloaddition and catalyzed cyclization, to form complex structures with biological relevance. For instance, N-heterocyclic carbene-catalyzed [4 + 2] cyclization has been used to assemble spirocarbocyclic oxindoles, demonstrating the compound's versatility in forming structurally complex and biologically relevant molecules (Xie et al., 2015).

Physical Properties Analysis

While specific physical properties of 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid are not directly reported, related studies on cyclopentane-1,3-diones and similar compounds provide a foundation for understanding the physical characteristics such as solubility, melting point, and stability. These properties are crucial for determining the compound's suitability in various applications, including its solubility in organic solvents or water, which affects its application in drug formulation and synthesis strategies.

Chemical Properties Analysis

The chemical properties of 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, including its reactivity, acidity, and potential for chemical modifications, can be inferred from the behavior of structurally similar compounds. The cyclopentane-1,3-dione group, acting as a carboxylic acid isostere, illustrates the compound's acidity and potential for substitution reactions, which are pivotal in drug design and synthesis (Ballatore et al., 2011).

Scientific Research Applications

Synthesis of Isoindole Derivatives

  • Synthesis of 5H-pyrrolo[2,1-a]isoindole Derivatives : The 1,3-dipolar cycloaddition reaction involving mesoionic oxazolines and dimethylacetylene dicarboxylate leads to the synthesis of 5H-pyrrolo[2,1-a]isoindole derivatives, a form related to 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (New & Yevich, 1984).

  • Synthesis of Tricyclic Isoindoles : Thermolysis of certain carboxylic acids leads to novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles and other related isoindole structures, showcasing the versatility in synthesizing isoindole derivatives (Melo et al., 2004).

  • Formation of Amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles : A novel class of isoindolinones is formed through a three-component condensation involving 2-carboxybenzaldehyde and primary amines, indicative of complex chemical behaviors of these compounds (Opatz & Ferenc, 2004).

Biomedical Applications

  • Heparanase Inhibitors : Certain 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids act as inhibitors of heparanase, an endo-beta-glucuronidase, with potential implications in cancer therapy due to their anti-angiogenic effects (Courtney et al., 2004).

Chemical Synthesis and Applications

  • Thieno[2,3-f]isoindole Carboxylic Acids : The intramolecular Diels-Alder vinylthiophen reaction enables the formation of thieno[2,3-f]isoindole carboxylic acids, highlighting a unique approach to synthesizing complex molecular structures (Horak et al., 2017).

  • Corrosion Inhibition : Indanone derivatives, which include structures similar to 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, demonstrate effective inhibition of mild steel corrosion in hydrochloric acid solution, illustrating industrial applications (Saady et al., 2018).

Mechanism of Action

One compound that is related, DCPIB, is a reversible and highly selective volume-regulated anion channel (VRAC or VSOAC) blocker . It’s important to note that while DCPIB may have similar properties, it is not the same as “2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid”, and the mechanisms of action may differ.

Future Directions

The future directions for the use of “2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid” are not clear from the search results. As a compound used in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

2-cyclopentyl-3-oxo-1H-isoindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-13-12-9(4-3-7-11(12)14(17)18)8-15(13)10-5-1-2-6-10/h3-4,7,10H,1-2,5-6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAMZNJTPDLNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC3=C(C2=O)C(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331209
Record name 2-cyclopentyl-3-oxo-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203851
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

878424-59-0
Record name 2-cyclopentyl-3-oxo-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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